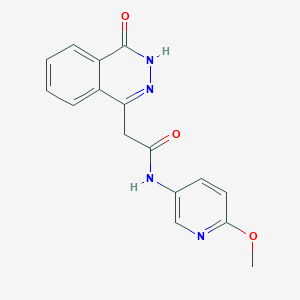![molecular formula C26H28N4O3 B11005185 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide](/img/structure/B11005185.png)
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core linked to an indole moiety through an acetamide bridge, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazinone core through a cyclization reaction. This is followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step involves the coupling of the indole moiety to the pyridazinone core through an acetamide linkage, which can be achieved using amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-[3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide.
Reduction: Formation of 2-[3-(4-methoxyphenyl)-6-hydroxypyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide.
Substitution: Formation of 2-[3-(4-substituted phenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide.
Scientific Research Applications
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide
- **2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide
- **2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide
Uniqueness
The uniqueness of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(3-methylbutyl)-1H-indol-4-yl]acetamide lies in its specific structural features, such as the methoxy group on the phenyl ring and the indole moiety
Properties
Molecular Formula |
C26H28N4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[1-(3-methylbutyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C26H28N4O3/c1-18(2)13-15-29-16-14-21-23(5-4-6-24(21)29)27-25(31)17-30-26(32)12-11-22(28-30)19-7-9-20(33-3)10-8-19/h4-12,14,16,18H,13,15,17H2,1-3H3,(H,27,31) |
InChI Key |
ILOVCICBPYGNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11005105.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11005116.png)
![1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B11005126.png)
![2-(6-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11005129.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11005136.png)

![4-{[(4-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B11005151.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11005161.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B11005168.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B11005179.png)
![N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11005183.png)

![1-(1H-indazol-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11005194.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B11005198.png)
